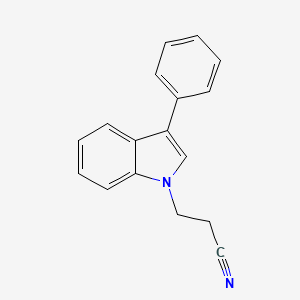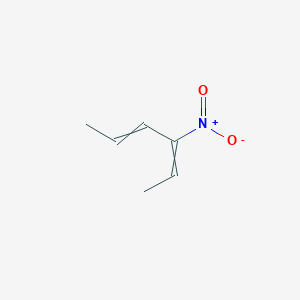
3-Nitrohexa-2,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrohexa-2,4-diene is a conjugated diene with a nitro group attached to the third carbon atom. Conjugated dienes are compounds with two double bonds separated by a single bond, which allows for delocalization of electrons. This structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrohexa-2,4-diene typically involves the nitration of hexa-2,4-diene. One common method is the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS), followed by nitration . Another approach involves the dehydration of alcohols or dehydrohalogenation of organohalides .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Nitrohexa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Halogens, acids, and bases are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include nitroalkanes, amines, and various substituted dienes .
Aplicaciones Científicas De Investigación
3-Nitrohexa-2,4-diene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-Nitrohexa-2,4-diene involves its interaction with molecular targets through its conjugated diene system and nitro group. The compound can participate in electrophilic addition reactions, where the nitro group acts as an electron-withdrawing group, stabilizing the intermediate carbocations. This stabilization facilitates various chemical transformations, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Penta-1,3-diene: Another conjugated diene with similar reactivity but lacks the nitro group.
2,5-Heptadiene: A non-conjugated diene with different chemical properties due to the separation of double bonds by more than one single bond
Uniqueness: 3-Nitrohexa-2,4-diene is unique due to the presence of the nitro group, which significantly alters its reactivity and chemical behavior compared to other dienes. This makes it particularly useful in specific synthetic applications where the nitro group can participate in further chemical transformations.
Propiedades
Número CAS |
51500-24-4 |
|---|---|
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
3-nitrohexa-2,4-diene |
InChI |
InChI=1S/C6H9NO2/c1-3-5-6(4-2)7(8)9/h3-5H,1-2H3 |
Clave InChI |
SINBVKZZULNDNK-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=CC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


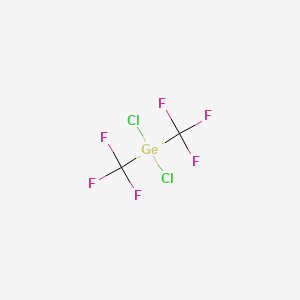
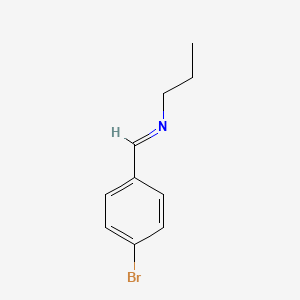
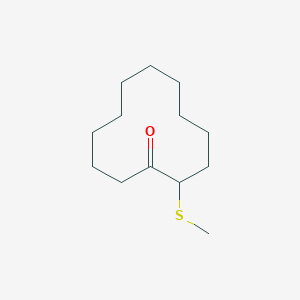
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]phenyl benzoate](/img/structure/B14646501.png)
![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
![9-Azabicyclo[4.2.1]non-7-ene](/img/structure/B14646509.png)

![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14646526.png)
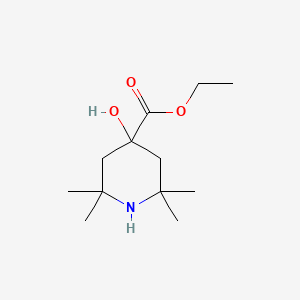
![5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B14646533.png)
![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
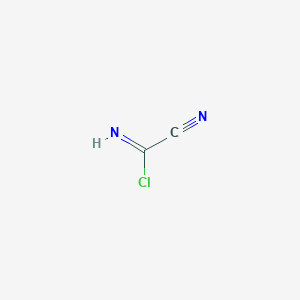
![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)
